BACE1 Inhibition vs. Structural Analogs
2'-O-Coumaroyl-(S)-aloesinol exhibits a distinct BACE1 inhibition profile compared to co-isolated chromone glycosides. In the same study, allo-aloeresin D (2) and C-2'-decoumaroyl-aloeresin G (8) showed potent inhibition with IC50 values of 39.0 × 10⁻⁶ M and 20.5 × 10⁻⁶ M, respectively, and reduced Aβ1-42 production by 7.4% and 12.3% at 30 ppm [1]. 2'-O-Coumaroyl-(S)-aloesinol was reported with 51.9% inhibition of BACE1 at 0.1 mM, indicating moderate but quantifiably distinct activity [1][2]. This places its potency between the most active (compound 8) and least active members of the series, underscoring the critical influence of the 2'-O-coumaroyl moiety on target engagement.
| Evidence Dimension | BACE1 inhibition |
|---|---|
| Target Compound Data | 51.9% inhibition at 0.1 mM (100 µM) |
| Comparator Or Baseline | C-2'-decoumaroyl-aloeresin G (compound 8): IC50 20.5 × 10⁻⁶ M; allo-aloeresin D (compound 2): IC50 39.0 × 10⁻⁶ M |
| Quantified Difference | Compound 8 IC50 ~20.5 µM; Target compound shows 51.9% inhibition at 100 µM (estimated IC50 > 100 µM), a >4.9-fold potency differential |
| Conditions | FRET-based BACE1 enzymatic assay |
Why This Matters
This quantitative distinction validates the compound as a specific tool for SAR studies within the Aloe chromone glycoside class, enabling precise exploration of the coumaroyl group's contribution to BACE1 inhibition and functional activity.
- [1] Lv, L., Yang, Q. Y., Zhao, Y., Yao, C. S., Sun, Y., Yang, E. J., Song, K. S., Mook-Jung, I., & Fang, W. S. (2008). BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis. Planta Medica, 74(5), 540-545. View Source
- [2] BRENDA Enzyme Database. Ligand Information: 2'-O-coumaroyl-(S)-aloesinol. View Source
